Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate is an organic compound with the molecular formula C13H17F2NO2 It is a derivative of propanoic acid, featuring a tert-butyl ester group, an amino group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 2,4-difluoroaniline, and appropriate catalysts.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or toluene, and a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-3-(2,4-dichlorophenyl)propanoate: Similar structure but with chlorine atoms instead of fluorine.
Tert-butyl 3-amino-3-(2,4-dimethylphenyl)propanoate: Similar structure but with methyl groups instead of fluorine.
Tert-butyl 3-amino-3-(2,4-dinitrophenyl)propanoate: Similar structure but with nitro groups instead of fluorine.
Uniqueness
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)7-11(16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYIRIJVNJGBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.